molecular formula C5H7IN2 B2874892 1,3-Dimethyl-5-iodopyrazole CAS No. 85779-98-2

1,3-Dimethyl-5-iodopyrazole

Cat. No.: B2874892
CAS No.: 85779-98-2
M. Wt: 222.029
InChI Key: AEXAZEZTTPOFKW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Biological Activity

1,3-Dimethyl-5-iodopyrazole (C5_5H7_7IN2_2, MW: 222.03 g/mol) is a member of the pyrazole family, characterized by the presence of iodine at the 5-position and two methyl groups at the 1 and 3 positions. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and as a synthetic intermediate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodine atom in the molecule can facilitate binding through halogen bonding, enhancing its reactivity in biological systems.

Target Interactions

Research indicates that structurally similar compounds, such as 4-iodopyrazole, interact with enzymes like alcohol dehydrogenase and mycocyclosin synthase, suggesting potential pathways for this compound's action.

Biological Applications

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against various pathogens,
Anti-inflammatoryPossible modulation of inflammatory pathways
AnticancerInvestigated for effects on cancer cell lines
HerbicidalTested for efficacy against specific weeds

Case Study Example

In a study examining the synthesis and biological activity of halogenated pyrazoles, researchers found that compounds with iodine substitutions displayed enhanced interactions with biological targets compared to their non-halogenated counterparts. This was attributed to the unique properties imparted by the iodine atom, which facilitated more effective binding to enzyme active sites .

Chemical Reactivity

This compound undergoes various chemical transformations that affect its biological activity:

  • Substitution Reactions : The iodine atom can be replaced by other substituents through nucleophilic substitution, potentially altering its biological properties.
  • Oxidation and Reduction : The compound can be oxidized to form corresponding N-oxides or reduced using agents like lithium aluminum hydride, leading to derivatives with different biological profiles.

Properties

IUPAC Name

5-iodo-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXAZEZTTPOFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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